

# optical and electrical properties of $\text{In}_2\text{S}_3$ thin films

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Indium sulfide ( $\text{In}_2\text{S}_3$ )*

Cat. No.: *B084954*

[Get Quote](#)

An In-depth Technical Guide to the Optical and Electrical Properties of Indium Sulfide ( $\text{In}_2\text{S}_3$ ) Thin Films

## Introduction

Indium Sulfide ( $\text{In}_2\text{S}_3$ ) is a III-VI semiconductor compound that has garnered significant attention in the fields of materials science and optoelectronics. Its appeal stems from a combination of desirable properties including high stability, a wide and direct band gap, and notable photoconductivity.<sup>[1][2]</sup> Crucially,  $\text{In}_2\text{S}_3$  is considered an environmentally friendly and non-toxic alternative to Cadmium Sulfide (CdS), which is traditionally used as a buffer layer in thin-film solar cells.<sup>[1][3]</sup> The ability to tune its properties through various deposition techniques and post-deposition treatments makes it a versatile material for applications in photovoltaic devices, optoelectronics, and photoelectrochemical cells.<sup>[2][4]</sup>

This guide provides a comprehensive overview of the core optical and electrical properties of  $\text{In}_2\text{S}_3$  thin films, details common experimental protocols for their synthesis and characterization, and illustrates the relationships between synthesis parameters and resulting film characteristics.

## Optical Properties of $\text{In}_2\text{S}_3$ Thin Films

The optical properties of  $\text{In}_2\text{S}_3$  thin films are paramount to their function in optoelectronic devices. Key parameters include the optical band gap ( $E_g$ ), transmittance, absorbance, refractive index ( $n$ ), and extinction coefficient ( $k$ ). These properties are highly dependent on the

deposition method, film thickness, stoichiometry, and post-deposition processing such as annealing.[5]

## Band Gap and Transmittance

$\text{In}_2\text{S}_3$  typically exhibits a direct optical band gap in the range of 2.0 to 2.9 eV.[1][6] This wide band gap allows for high transparency in the visible region of the electromagnetic spectrum, a critical feature for its use as a window layer in solar cells. The transmittance can be as high as 80-85% in the visible range.[5][7][8] The exact band gap and transmittance values are strongly influenced by synthesis conditions and doping, as summarized in the table below. For instance, annealing often improves crystallinity and can lead to an increase in the band gap.[1]

Deposition Method	Conditions	Optical Band Gap (Eg) [eV]	Transmittance (%)	Source(s)
Chemical Bath Deposition (CBD)	As-grown @ 60°C	2.27	-	[1]
As-grown @ 70°C	2.71	60 - 75	[1]	
As-grown @ 80°C	2.32	-	[1]	
On PET substrate	2.32 - 2.83	up to 85	[7]	
RF Magnetron Sputtering	Annealed @ 300°C	2.52	~80	[8]
Annealed @ 300-500°C	2.04 - 2.20 (Indirect)	-	[9]	
Spray Pyrolysis (CSP)	Sn-doped	2.68 - 2.83	65 - 70 (Visible)	[10]
Varying [S]/[In] ratio	2.67 - 2.70	>80	[5]	
Thermal Evaporation	Undoped	2.23	up to 90 (NIR)	[11]
Ag-doped (up to 4%)	2.03	50 - 90 (NIR)	[11]	

## Refractive Index and Extinction Coefficient

The refractive index ( $n$ ) and extinction coefficient ( $k$ ) are fundamental optical constants that describe how light propagates through and is absorbed by the material. For  $\text{In}_2\text{S}_3$ , the refractive index is typically around 2.4 to 2.5 in the visible range.[10] The extinction coefficient is low in the visible region, consistent with the material's high transparency, and increases sharply as

the photon energy approaches the band gap. Doping can subtly modify these values; for example, tin (Sn) doping has been shown to decrease the refractive index slightly.[10]

Deposition Method	Dopant	Refractive Index (n)	Extinction Coefficient (k)	Source(s)
Spray Pyrolysis	Tin (Sn)	2.40 - 2.45	0.01 - 0.21	[10]
Thermal Evaporation	Silver (Ag)	Varies with wavelength and doping	Varies with wavelength and doping	[12]
Thermal Evaporation	Copper (Cu)	Varies with wavelength and doping	Varies with wavelength and doping	[13]

## Photoluminescence and Raman Spectroscopy

Photoluminescence (PL) spectroscopy reveals information about the electronic transitions and defect states within the semiconductor. As-grown  $\text{In}_2\text{S}_3$  films often show PL emissions related to defects, which may be reduced or eliminated after thermal annealing, indicating an improvement in crystalline quality.[1] For instance, films grown by CBD have shown emissions at 2.38 eV and 2.90 eV.[1]

Raman spectroscopy is a powerful non-destructive technique used to identify the crystalline phase and quality of the films. The stable phase of  $\text{In}_2\text{S}_3$  at room temperature is the tetragonal  $\beta\text{-In}_2\text{S}_3$ .[6][7] Raman spectra for  $\beta\text{-In}_2\text{S}_3$  typically show characteristic peaks at positions such as 113, 137, 180, and  $199\text{ cm}^{-1}$ .[7][14] Annealing at high temperatures (e.g., 400°C) can induce a phase transition to the cubic  $\alpha\text{-In}_2\text{S}_3$  phase, which is identifiable by the appearance of new Raman modes.[6]

## Electrical Properties of $\text{In}_2\text{S}_3$ Thin Films

The electrical properties of  $\text{In}_2\text{S}_3$  thin films, such as conductivity, carrier concentration, and mobility, are critical for their performance in electronic devices. Hall effect measurements consistently show that undoped  $\text{In}_2\text{S}_3$  is an n-type semiconductor.[4][15]

The electrical characteristics are highly sensitive to the film's stoichiometry, crystal structure, and defect density, which are in turn controlled by the deposition and annealing conditions.

Property	Deposition Method	Value	Conditions / Notes	Source(s)
Conductivity Type	Spray Pyrolysis, Thermal Evaporation	n-type	Undoped	[4][15]
Resistivity ( $\rho$ )	RF Sputtering	$\sim 10^{-5} \Omega \cdot \text{cm}$	-	[16]
Carrier Concentration ( $n$ )	Nebulized Spray Pyrolysis	up to $3.31 \times 10^{18} \text{ cm}^{-3}$	Varies with precursor concentration	
Carrier Mobility ( $\mu$ )	Nebulized Spray Pyrolysis	up to 38.8 $\text{cm}^2/\text{V}\cdot\text{s}$	Varies with precursor concentration	
Activation Energy ( $E_a$ )	Spray Pyrolysis	0.7 - 1.3 eV	Varies with $[\text{In}]/[\text{S}]$ ratio	[15]

## Experimental Protocols

Detailed and reproducible experimental procedures are essential for fabricating high-quality  $\text{In}_2\text{S}_3$  thin films. Below are methodologies for common deposition and characterization techniques.

### Thin Film Deposition

This technique is valued for its simplicity and low cost, making it suitable for large-area depositions.[1]

- **Substrate Preparation:** Substrates (e.g.,  $\text{SnO}_2:\text{F}$ -coated glass) are rigorously cleaned sequentially in ultrasonic baths of acetone, ethanol, and deionized water.
- **Precursor Solution:** An aqueous solution is prepared containing an indium source (e.g., Indium (III) chloride,  $\text{InCl}_3$ ) and a sulfur source (e.g., thioacetamide,  $\text{CH}_3\text{CSNH}_2$ ).[1][7]

- **Deposition Process:** Acetic acid is often added to the solution to act as a complexing agent and maintain a low pH (e.g., pH 3).[1] The cleaned substrates are immersed in the solution, which is maintained at a constant temperature (e.g., 60-80°C) using a hot plate with magnetic stirring.[1] The deposition proceeds via an ion-by-ion mechanism on the substrate surface.
- **Post-Deposition:** After a set duration, the films are removed, rinsed thoroughly with deionized water in an ultrasonic bath to remove loosely adhered particles, and dried.[1]
- **Annealing:** To improve crystallinity, the as-grown films are often annealed in a controlled atmosphere (e.g., nitrogen) at temperatures around 300-400°C for 1 hour.[1]

CSP is a versatile technique suitable for industrial-scale production due to its speed and simplicity.[17]

- **Substrate Preparation:** Glass substrates are cleaned as described for CBD.
- **Precursor Solution:** An aqueous solution of an indium salt (e.g., InCl<sub>3</sub>) and a sulfur source (e.g., thiourea, CS(NH<sub>2</sub>)<sub>2</sub>) is prepared. A small volume percentage of alcohol (e.g., 5%) may be added to reduce the surface tension of the solution.[18]
- **Deposition Process:** The substrate is heated to a constant temperature, typically between 250°C and 350°C.[10][18] The precursor solution is atomized into fine droplets using a nozzle and sprayed onto the heated substrate using a carrier gas (e.g., compressed air).[5] The droplets undergo pyrolysis upon hitting the hot surface, forming the In<sub>2</sub>S<sub>3</sub> film.
- **Process Parameters:** Key parameters that must be controlled include the substrate temperature, [S]/[In] ratio in the solution, solution spray rate, carrier gas pressure, and the nozzle-to-substrate distance.[5][18]

## Characterization Techniques

This is the standard method for determining the transmittance, absorbance, and optical band gap.

- **Measurement:** The transmittance (T) and absorbance (A) spectra of the In<sub>2</sub>S<sub>3</sub> film are recorded over a specific wavelength range (e.g., 300-2500 nm) using a dual-beam UV-Vis

spectrophotometer.[1][10]

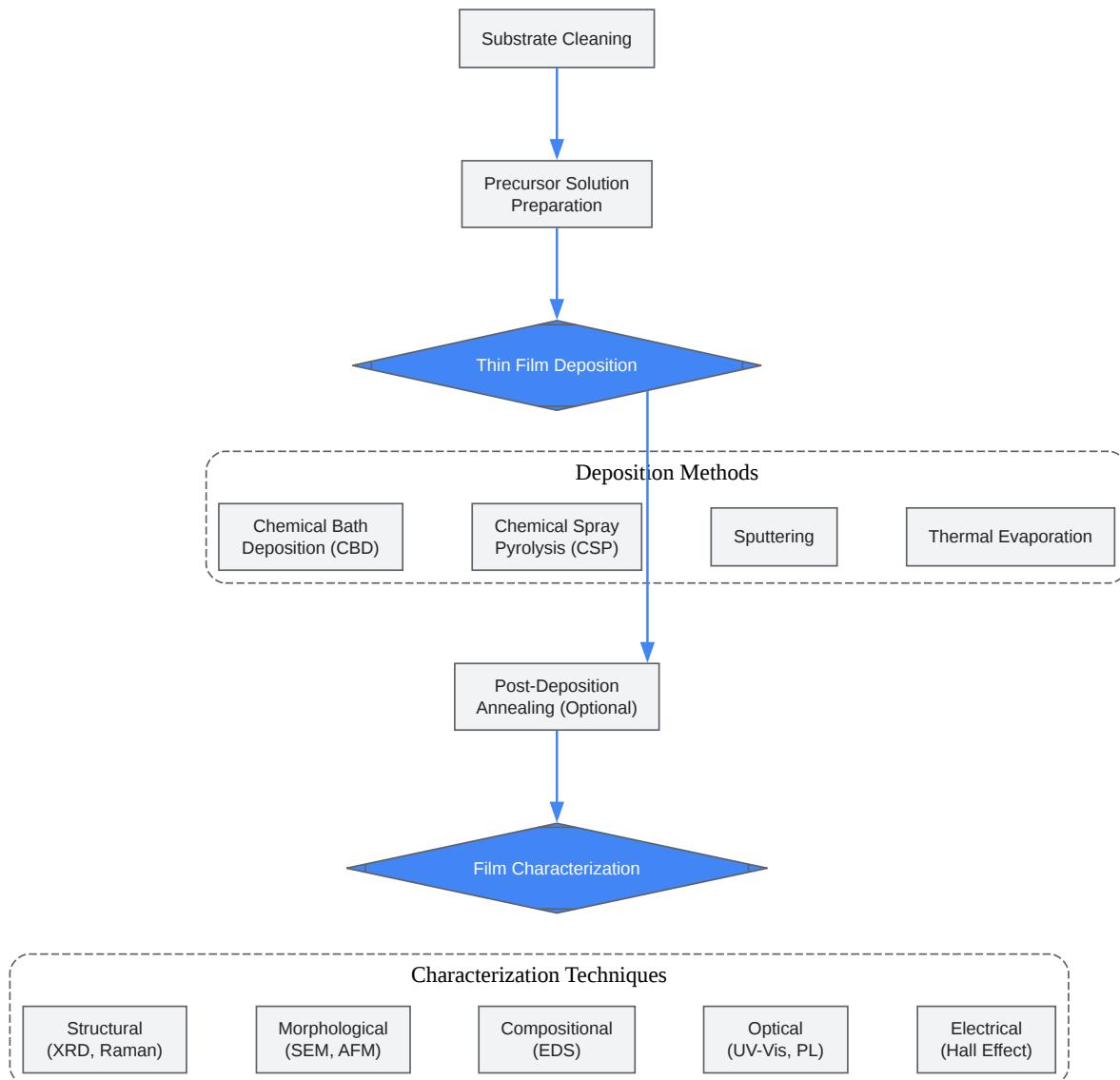
- Absorption Coefficient ( $\alpha$ ) Calculation: The absorption coefficient is calculated from the absorbance (A) and the film thickness (d) using the relation:  $\alpha = 2.303 * A / d$ .[10]
- Band Gap (Eg) Determination: The optical band gap is determined using the Tauc relation for a direct band gap semiconductor:  $(\alpha h\nu)^2 = C(h\nu - Eg)$ , where  $h\nu$  is the photon energy and C is a constant.[1][10] By plotting  $(\alpha h\nu)^2$  versus  $h\nu$  (a "Tauc plot"), the band gap Eg can be extrapolated by finding the x-intercept of the linear portion of the curve.[10]

This measurement provides crucial information on the film's electrical properties.

- Sample Preparation: A film of well-defined geometry (e.g., a square or van der Pauw configuration) is prepared with four electrical contacts at the corners.
- Measurement: A constant current (I) is passed through two adjacent contacts, and the voltage (V) is measured across the other two. A magnetic field (B) is then applied perpendicular to the film surface. The resulting Hall voltage (VH), which develops transverse to the current flow, is measured.
- Parameter Calculation: From these measurements, the Hall coefficient (RH) is calculated, which gives the sign of the charge carriers (determining the conductivity type) and their concentration. The resistivity is calculated from the initial I-V measurement without a magnetic field. Finally, the Hall mobility is determined from the product of the Hall coefficient and the conductivity (the inverse of resistivity).[15]

## Visualizations: Workflows and Relationships

Diagrams created using the DOT language help visualize the complex relationships and processes involved in the study of  $\text{In}_2\text{S}_3$  thin films.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for  $\text{In}_2\text{S}_3$  thin film synthesis and characterization.

Caption: Relationship between synthesis parameters and final  $\text{In}_2\text{S}_3$  film properties.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chalcogen.ro [chalcogen.ro]
- 2. New fabrication method for di-indium tri-sulfuric ( $\text{In}_2\text{S}_3$ ) thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. jopn.marvdasht.iau.ir [jopn.marvdasht.iau.ir]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Annealing Effect on the Structural and Optical Properties of  $\text{In}_2\text{S}_3$  Thin Films - Proceedings of the Korean Vacuum Society Conference | Korea Science [koreascience.kr]
- 9. JOAM :: Articles [joam.inoe.ro]
- 10. sebhau.edu.ly [sebhau.edu.ly]
- 11. Description of the structural and optical properties of Ag-doped  $\text{In}_2\text{S}_3$  thin films fabricated via vacuum thermal evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of  $\text{In}_{2-2}\text{S}_{3-3}$  thin films by spray pyrolysis from precursors with different  $[\text{S}]/[\text{In}]$  ratios [jos.ac.cn]

- To cite this document: BenchChem. [optical and electrical properties of  $\text{In}_2\text{S}_3$  thin films]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084954#optical-and-electrical-properties-of-in-s-thin-films\]](https://www.benchchem.com/product/b084954#optical-and-electrical-properties-of-in-s-thin-films)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)